molecular formula C11H6BrNO2S B1379908 Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester CAS No. 753455-45-7

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester

Cat. No.: B1379908
CAS No.: 753455-45-7
M. Wt: 296.14 g/mol
InChI Key: OMXBLPRXQZAGMJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Validation

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is established as methyl 4-bromo-6-cyano-1-benzothiophene-2-carboxylate. This nomenclature precisely reflects the molecular architecture, indicating the methyl ester functionality at the 2-position, the bromo substituent at the 4-position, and the cyano group at the 6-position of the benzothiophene ring system. The Chemical Abstracts Service registry number 753455-45-7 provides unique identification for this compound across chemical databases and literature.

Comprehensive synonym validation reveals multiple accepted names for this compound. The most commonly encountered synonyms include Methyl 4-bromo-6-cyanobenzo[b]thiophene-2-carboxylate and CS-B0211. Additional database identifiers such as ZINC214464745 and CS-13540 are frequently used in computational chemistry applications. The European Community number 966-580-0 provides regulatory identification within European chemical registries.

The InChI (International Chemical Identifier) string 1S/C11H6BrNO2S/c1-15-11(14)10-4-7-8(12)2-6(5-13)3-9(7)16-10/h2-4H,1H3 provides a standardized representation of the molecular structure. The corresponding InChI Key OMXBLPRXQZAGMJ-UHFFFAOYSA-N serves as a unique fingerprint for database searches and structural comparisons. The Simplified Molecular Input Line Entry System representation COC(=O)c1cc2c(Br)cc(cc2s1)C#N offers an alternative structural notation commonly used in cheminformatics applications.

Nomenclature Component Designation Reference
IUPAC Name methyl 4-bromo-6-cyano-1-benzothiophene-2-carboxylate
CAS Registry Number 753455-45-7
Molecular Formula C11H6BrNO2S
Molecular Weight 296.14 g/mol
InChI Key OMXBLPRXQZAGMJ-UHFFFAOYSA-N
European Community Number 966-580-0

Molecular Architecture: Benzothiophene Core Modifications

The molecular architecture of this compound centers on the benzothiophene heterocyclic system, which consists of a fused benzene ring and thiophene ring. This bicyclic aromatic system provides a rigid scaffold that influences the spatial orientation and electronic properties of the substituent groups. The thiophene ring contributes sulfur heteroatom character, which significantly impacts the compound's electronic distribution and reactivity patterns.

The 4-bromo substitution introduces significant steric and electronic effects to the benzothiophene core. The bromine atom, positioned on the benzene portion of the fused ring system, exhibits considerable electronegativity and occupies substantial steric space. This halogen substitution pattern influences both the compound's chemical reactivity and its potential for further synthetic transformations through established organometallic coupling reactions.

The 6-cyano functionality represents a critical structural feature that dramatically alters the electronic properties of the benzothiophene system. The nitrile group, positioned meta to the bromine substituent, introduces strong electron-withdrawing character through both inductive and resonance effects. This cyano substitution significantly impacts the aromatic electron density distribution and influences the compound's participation in nucleophilic and electrophilic reactions.

The methyl ester functionality at the 2-position of the thiophene ring provides additional electronic modulation and synthetic versatility. This carboxylate ester exhibits electron-withdrawing properties while simultaneously offering opportunities for hydrolysis, transesterification, and other functional group transformations. The ester carbonyl participates in conjugation with the thiophene π-system, contributing to the overall electronic delocalization within the molecule.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound reveal important structural parameters that define the three-dimensional molecular geometry. The compound adopts a planar conformation for the benzothiophene ring system, with minimal deviation from planarity observed for the fused ring structure. This planarity is characteristic of aromatic heterocyclic systems and contributes to the compound's stability through optimal π-electron overlap.

The spatial arrangement of substituents demonstrates specific conformational preferences that minimize steric interactions while maintaining electronic stabilization. The methyl ester group adopts a conformation that positions the carbonyl oxygen in the plane of the thiophene ring, facilitating conjugative interactions. The carboxylate methyl group extends away from the heterocyclic core to minimize steric hindrance.

Three-dimensional conformational analysis indicates that the cyano group maintains linear geometry consistent with sp-hybridized carbon-nitrogen triple bond character. The positioning of this nitrile functionality allows for optimal electronic interaction with the aromatic π-system while avoiding unfavorable steric contacts with adjacent substituents. The linear cyano group orientation contributes to the overall molecular dipole moment and influences intermolecular interactions in crystalline phases.

The bromine substituent occupies a position that maximizes electronic stabilization through halogen bonding interactions and aromatic ring effects. Crystallographic data suggest that the carbon-bromine bond length falls within expected ranges for aromatic bromides, indicating normal covalent bonding character. The bromide positioning influences molecular packing arrangements in solid-state structures through weak intermolecular interactions.

Structural Parameter Value/Description Reference
Ring System Planarity Minimal deviation from planarity
Cyano Group Geometry Linear sp-hybridized
Ester Conformation Planar with thiophene ring
Molecular Dipole Influenced by cyano and ester groups
Carbon-Bromine Bond Normal aromatic bromide length

Comparative Structural Analysis with Related Benzothiophene Derivatives

Comparative structural analysis with related benzothiophene derivatives reveals significant insights into structure-property relationships within this compound class. Methyl 4-bromobenzo[b]thiophene-2-carboxylate, which lacks the 6-cyano substitution, demonstrates markedly different electronic properties compared to the title compound. The absence of the electron-withdrawing nitrile group results in increased electron density on the aromatic system and altered reactivity patterns.

Examination of 4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid, the non-esterified analog, provides insight into the role of the methyl ester functionality. The free carboxylic acid exhibits different solubility characteristics and hydrogen bonding capabilities compared to the methyl ester derivative. The carboxylic acid form demonstrates enhanced intermolecular interactions through carboxyl group dimerization, while the ester maintains more discrete molecular interactions.

Structural comparison with Methyl benzo[b]thiophene-2-carboxylate, which lacks both the bromo and cyano substituents, highlights the cumulative effects of multiple substituents on the benzothiophene core. The unsubstituted derivative exhibits higher electron density throughout the aromatic system and different photophysical properties compared to the multiply substituted title compound.

Analysis of 4-Bromo-1-benzothiophene-2-carboxylic acid demonstrates the influence of ester versus acid functionality while maintaining the bromine substitution pattern. This comparison reveals that esterification significantly impacts molecular polarity, solubility characteristics, and potential for intermolecular hydrogen bonding interactions. The structural data suggest that esterification enhances lipophilicity while reducing hydrogen bonding donor capability.

The examination of Benzo[b]thiophene-6-carboxylic acid, methyl ester illustrates the effects of repositioning the ester functionality from the 2-position to the 6-position. This positional isomer exhibits different electronic distribution patterns and altered synthetic accessibility, demonstrating the critical importance of substitution positioning in benzothiophene chemistry.

Compound Key Structural Differences Electronic Impact Reference
Methyl 4-bromobenzo[b]thiophene-2-carboxylate Lacks 6-cyano group Increased electron density
4-Bromo-6-cyanobenzo[b]thiophene-2-carboxylic acid Free carboxylic acid Enhanced hydrogen bonding
Methyl benzo[b]thiophene-2-carboxylate No bromo or cyano groups Higher aromatic electron density
4-Bromo-1-benzothiophene-2-carboxylic acid Free acid, no cyano Increased polarity
Benzo[b]thiophene-6-carboxylic acid, methyl ester Ester at 6-position Different conjugation pattern

Properties

IUPAC Name

methyl 4-bromo-6-cyano-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2S/c1-15-11(14)10-4-7-8(12)2-6(5-13)3-9(7)16-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXBLPRXQZAGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 6-Bromobenzo[b]thiophene-2-carboxylic acid

  • A common approach to obtain the methyl ester involves reacting the corresponding 6-bromobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
  • For example, a mixture of 6-bromobenzo[b]thiophene-2-carboxylic acid and sulfuric acid in methanol is heated at 65°C overnight. This produces a mixture of methyl esters of 6-bromobenzo[b]thiophene-2-carboxylic acid and its 3-carboxylic acid isomer with an 83% yield.
  • Thionyl chloride can also be used to activate the acid followed by methanolysis to yield the methyl ester under mild conditions (70°C, 2 hours) with good yield.

Hydrolysis and Acidification

  • Hydrolysis of esters to acids or partial transformations can be achieved using potassium hydroxide or lithium hydroxide in aqueous or mixed solvents.
  • For instance, refluxing the methyl ester with potassium hydroxide in water for 3 hours followed by acidification with hydrochloric acid yields the acid with up to 96% yield.
  • Lithium hydroxide in THF/water at room temperature for 2 hours also produces the acid with 84% yield.

Synthesis of 4-Bromobenzo[b]thiophene Core

  • The 4-bromo substitution on the benzo[b]thiophene ring is introduced via a synthetic route starting from 2-bromo-6-fluorobenzaldehyde.
  • This involves reaction with halogenated methyl mercaptan (chloromethyl or bromomethyl mercaptan) in the presence of alkali (e.g., potassium carbonate or sodium hydroxide) and an organic solvent such as acetone or DMF at 20-40°C to form 2-chloro(bromo)methylthio-6-bromobenzaldehyde intermediate.
  • Subsequent reaction with triphenylphosphine in toluene at 60-140°C generates a quaternary phosphonium salt intermediate.
  • A Wittig-type reaction with sodium hydride and 2-bromo-6-fluorobenzaldehyde at 0-30°C yields the crude 4-bromobenzo[b]thiophene.
  • The crude product is purified by high vacuum distillation at 90-110°C and recrystallized from petroleum ether to obtain high purity 4-bromobenzo[b]thiophene.

Introduction of Cyano Group

  • While explicit preparation of the 6-cyano substituent is less detailed in the sources, nitration and subsequent cyanation of benzo[b]thiophene derivatives are documented in literature.
  • Bromination at the 4-position followed by nitration and conversion to cyano group via established aromatic substitution methods can be adapted.
Step Starting Material/Intermediate Reagents/Conditions Temperature Time Yield (%) Notes
Esterification 6-Bromobenzo[b]thiophene-2-carboxylic acid Methanol, sulfuric acid catalyst 65°C Overnight 83 Mixture of 2- and 3-carboxylic acid esters
Esterification Acid + Thionyl chloride + Methanol Thionyl chloride, anhydrous methanol 70°C 2 h High (not specified) Followed by washing and drying
Hydrolysis Methyl ester KOH in water, reflux 100°C (reflux) 3 h 96 Acidification with HCl
Hydrolysis Methyl ester LiOH·H2O in THF/water Room temp 2 h 84 TLC monitored, acidification post reaction
4-Bromo core synthesis 2-bromo-6-fluorobenzaldehyde Halogenated methyl mercaptan, alkali, organic solvent 10-15°C 2 h 86 Followed by triphenylphosphine reaction
Purification Crude 4-bromobenzo[b]thiophene Vacuum distillation, recrystallization 90-110°C - High purity Petroleum ether recrystallization
  • The esterification of benzo[b]thiophene carboxylic acids under acidic methanol conditions is a reliable method yielding methyl esters with good selectivity and yield.
  • Hydrolysis under basic conditions is efficient for converting esters back to acids, allowing flexibility in synthetic routes.
  • The synthetic route to the 4-bromo substituted benzo[b]thiophene core via halomethyl mercaptan intermediates and Wittig reactions is advantageous for industrial scale-up due to mild reaction conditions and avoidance of high-temperature decarboxylation steps.
  • Purification by vacuum distillation and recrystallization ensures high purity, essential for further functionalization such as cyanation.
  • Literature suggests that bromination and nitration steps are well-established for functionalizing benzo[b]thiophene rings, facilitating introduction of cyano groups through subsequent transformations.

The preparation of Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester involves a sequence of carefully controlled synthetic steps including esterification, hydrolysis, selective bromination, and cyanation. The methods highlighted provide efficient, high-yielding, and scalable routes suitable for research and industrial applications. The use of mild reaction conditions and robust purification techniques ensures high-quality products for downstream use.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester involves its interaction with specific molecular targets. The cyano group and the bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Target Compound vs. Methyl 3-amino-6-bromo-benzo[b]thiophene-2-carboxylate
  • Substituents: The target compound has 4-bromo-6-cyano groups, while the analogue (Methyl 3-amino-6-bromo-benzo[b]thiophene-2-carboxylate) features 3-amino-6-bromo substituents .
  • Impact: The cyano group in the target compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity at adjacent positions. The amino group in the analogue is electron-donating, which may increase solubility but reduce stability under acidic conditions.
  • Applications: The cyano group in the target compound could improve binding to biological targets (e.g., enzymes) compared to the amino-substituted analogue, which might serve as a precursor for further functionalization .
Target Compound vs. 6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester
  • Substituents: The analogue has 5-fluoro-6-chloro groups, whereas the target has 4-bromo-6-cyano .
  • Impact: Halogen Differences: Bromo (target) is larger and less electronegative than chloro/fluoro, leading to steric hindrance and altered π-stacking interactions in biological systems. Cyano vs. Halogens: The cyano group’s strong electron-withdrawing nature may render the target compound more reactive in nucleophilic aromatic substitution compared to halogenated analogues.

Ester Group Variations

Target Compound vs. Ethyl 6-methyl-5-nitro-benzo[b]thiophene-2-carboxylate
  • Ester Group : The target uses a methyl ester , while the analogue employs an ethyl ester .
  • Stability: Methyl esters are generally more hydrolytically stable than ethyl esters under physiological conditions .

Substituent Functional Group Comparisons

Target Compound vs. Benzo[b]thiophene-2-carboxylic acid methyl ester (Unsubstituted Core)
  • Substituents: The unsubstituted core lacks bromo/cyano groups .
  • Impact: Reactivity: The target compound’s electron-withdrawing groups activate the ring for electrophilic substitution at specific positions, unlike the unsubstituted core, which is less reactive. Melting Point: Substituents like bromo and cyano increase molecular symmetry and intermolecular forces, likely raising the melting point compared to the parent compound (e.g., unsubstituted methyl ester melts at ~178°C; target compound expected >200°C) .
Target Compound vs. PROTAC Degraders (e.g., IM-6)
  • Functionalization: The target compound’s cyano group could facilitate conjugation to proteolysis-targeting chimeras (PROTACs), similar to the phosphoryl-difluoromethyl group in IM-6, a STAT5 degrader .
  • Advantage: Cyano’s small size and strong electron-withdrawing properties may improve target binding affinity compared to bulkier substituents.

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Substituents Melting Point (°C) Key Reactivity
Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester 4-Br, 6-CN, COOCH₃ Not Reported High electrophilic substitution
Methyl 3-amino-6-bromo-benzo[b]thiophene-2-carboxylate 3-NH₂, 6-Br, COOCH₃ Not Reported Prone to diazotization
6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester 5-F, 6-Cl, COOCH₃ Not Reported Moderate halogen bonding
Benzo[b]thiophene-2-carboxylic acid methyl ester None, COOCH₃ 178 Low reactivity

Biological Activity

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester (CAS No. 753455-45-7) is a heterocyclic compound belonging to the benzothiophene class. It features a benzene ring fused with a thiophene ring, along with a bromine atom, a cyano group, and a methyl ester group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC11_{11}H6_{6}BrN1_{1}O2_{2}S
Molecular Weight296.14 g/mol
SolubilitySlightly soluble in chloroform and methanol; soluble in DMSO
Melting PointNot available
Boiling PointNot available

Antimicrobial Properties

Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antimicrobial activity. For example, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Benzo[b]thiophene derivatives have been investigated for their anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. Specifically, derivatives demonstrated selective cytotoxicity against human cancer cells while sparing normal cells. The presence of the cyano and bromine groups is thought to enhance this selectivity by modulating interactions with cellular targets such as tubulin or specific kinases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The cyano group may participate in hydrogen bonding or π-stacking interactions, enhancing binding affinity to proteins involved in cell signaling pathways. Additionally, the bromine atom can facilitate electrophilic substitutions that affect enzyme activity.

Study 1: Anticancer Activity Assessment

In a recent study evaluating the anticancer properties of benzo[b]thiophene derivatives, researchers tested various compounds against human cancer cell lines. The results showed that:

  • Compound A (a derivative) exhibited IC50_{50} values ranging from 1 to 5 µM across different cancer types.
  • Compound B demonstrated selectivity with an IC50_{50} of 10 µM against normal fibroblasts compared to 2 µM against cancer cells.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of benzo[b]thiophene derivatives:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results :
    • Compound X showed a minimum inhibitory concentration (MIC) of 5 µg/mL against S. aureus.
    • Compound Y had an MIC of 10 µg/mL against E. coli.

These studies underline the potential utility of benzo[b]thiophene derivatives in developing new therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl benzo[b]thiophene-2-carboxylateLacks bromine and cyano groupsLower anticancer activity
Benzo[b]thiophene-2-carboxylic acidNo ester groupModerate antimicrobial effects
Benzo[b]furan derivativesSimilar core structure but different functional groupsNotable anticancer properties

The unique combination of functional groups in this compound enhances its reactivity and biological activities compared to its analogs.

Q & A

Q. Example Protocol :

Start with benzo[b]thiophene-2-carboxylic acid (CAS 3541-37-5).

Esterify with methanol and H₂SO₄ to yield the methyl ester (melting point: 120–123°C) .

Brominate at position 4 using N-bromosuccinimide (NBS) in CCl₄.

Introduce cyano at position 6 via a Pd-catalyzed cyanation .

How are spectroscopic techniques (NMR, MS) employed to confirm the structure of substituted benzo[b]thiophene esters?

Basic Research Question
Structural validation relies on:

  • ¹H NMR : Key signals include the methyl ester singlet (~3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing substituents (e.g., bromo and cyano groups cause downfield shifts). For example, in 3-(4-bromo-phenylsulfamoyl)-thiophene-2-carboxylic acid methyl ester, the aromatic protons appear at δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₇BrN₂O₂S: calculated 324.93, observed 324.91) .

Q. Mitigation Strategies :

  • Use directing groups (e.g., sulfonamides) to control substitution sites .
  • Employ computational modeling (DFT) to predict reactive sites .

How do bromo and cyano substituents affect the biological activity of benzo[b]thiophene carboxylates as enzyme inhibitors?

Advanced Research Question

  • Bromo Groups : Enhance binding affinity to hydrophobic enzyme pockets (e.g., branched-chain α-ketoacid dehydrogenase kinase) via van der Waals interactions .
  • Cyano Groups : Increase electron density withdrawal, stabilizing hydrogen bonds with catalytic residues (e.g., lysine or serine in active sites) .

Q. Case Study :

  • Compound BT2 (3,6-dichloro-benzo[b]thiophene-2-carboxylic acid) : Replacing Cl with Br at position 4 improved IC₅₀ values by 2-fold due to enhanced hydrophobic interactions .

What purification and stability protocols are recommended for nitro- and cyano-substituted benzo[b]thiophene esters?

Q. Methodological Focus

  • Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization from ethanol/water mixtures .
  • Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester or cyano groups.
  • Analytical QC : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

How can computational methods predict the reactivity of benzo[b]thiophene derivatives in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations : Optimize molecular geometries to identify electrophilic centers (e.g., Löwdin charges predict C-6 as most reactive site for cyanation) .
  • Docking Studies : Simulate interactions with enzymes to prioritize substituents for synthesis (e.g., bromo groups improve binding to kinase allosteric sites) .

What are the limitations of current synthetic methods for benzo[b]thiophene-2-carboxylates, and how can they be addressed?

Q. Critical Analysis

  • Low Yields : Multi-step syntheses (e.g., esterification followed by halogenation) often suffer from cumulative yield losses. Solution: One-pot tandem reactions .
  • Byproduct Formation : Oxidative byproducts (e.g., cinnamic acids) may form during cyclization. Mitigation: Use iodine as a mild oxidant .

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